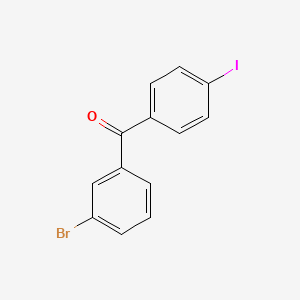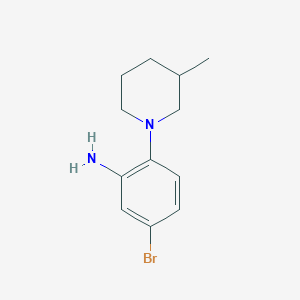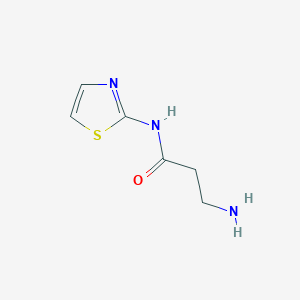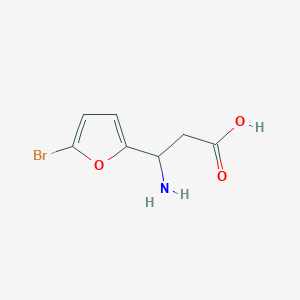
3-Bromo-4'-iodobenzophenone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Bromo-4'-iodobenzophenone, also known as IBP, is a brominated benzophenone derivative that has been used in a variety of scientific research applications. IBP is a white, crystalline solid with a melting point of 126-127°C and a boiling point of 360°C. It is soluble in methanol, ethanol, and acetone and is insoluble in water. IBP has been used in a variety of applications, including the synthesis of organic compounds, the synthesis of polymers, and the study of biochemical and physiological effects.
Applications De Recherche Scientifique
Synthetic Chemistry and Catalysis
Bromophenol derivatives, akin to 3-Bromo-4'-iodobenzophenone, are crucial in synthetic chemistry for the formation of complex molecules. For instance, the development of efficient palladium-catalyzed intramolecular carbometalation reactions, which are pivotal for the synthesis of dibenzoxapine containing tetra-substituted exocyclic alkene, highlights the importance of brominated compounds in facilitating novel synthetic pathways (Richey & Yu, 2009). Such methodologies underscore the potential of this compound in serving as an intermediate for the synthesis of complex organic structures.
Pharmaceutical Research and Development
Bromophenols, closely related to this compound, are studied for their biological activities, including antioxidant and anticancer properties. For example, synthesized methylated and acetylated derivatives of natural bromophenols have shown significant antioxidant and anticancer activities, indicating the potential of brominated compounds in drug development (Dong et al., 2022). This research points towards the exploration of this compound derivatives for similar biological activities.
Safety and Hazards
Mécanisme D'action
Mode of Action
It is known that the compound is involved in the bromination and iodination of benzophenone followed by a Friedel-Crafts acylation reaction. This suggests that it may interact with its targets through these chemical reactions.
Biochemical Pathways
. This suggests that it may influence biochemical pathways related to these structures.
Pharmacokinetics
. This could impact its bioavailability and distribution in biological systems.
Action Environment
. These properties could be influenced by environmental conditions such as temperature and solvent.
Propriétés
IUPAC Name |
(3-bromophenyl)-(4-iodophenyl)methanone |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H8BrIO/c14-11-3-1-2-10(8-11)13(16)9-4-6-12(15)7-5-9/h1-8H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UZSFJVSPCZOCKL-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Br)C(=O)C2=CC=C(C=C2)I |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H8BrIO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20641499 |
Source


|
| Record name | (3-Bromophenyl)(4-iodophenyl)methanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20641499 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
387.01 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
890098-13-2 |
Source


|
| Record name | Methanone, (3-bromophenyl)(4-iodophenyl)- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=890098-13-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | (3-Bromophenyl)(4-iodophenyl)methanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20641499 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![5-Methyl-5-[4-(trifluoromethyl)phenyl]imidazolidine-2,4-dione](/img/structure/B1292144.png)




![5-Bromo-2-[3,4-dihydro-2(1H)-isoquinolinyl]aniline](/img/structure/B1292164.png)







